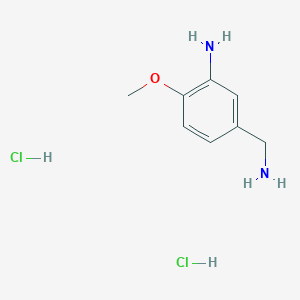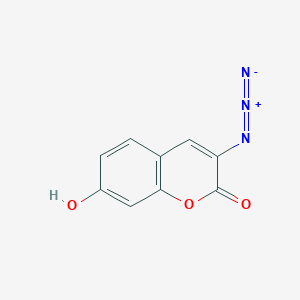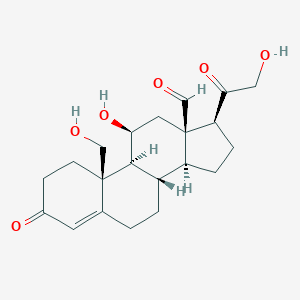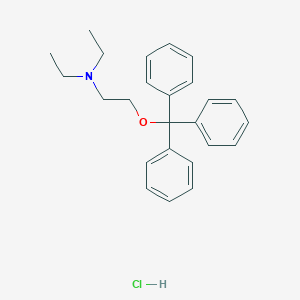
O-Trityldiethylaminoethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Trityldiethylaminoethanol hydrochloride is a chemical compound that is commonly used in scientific research. It is a tertiary amine that is used as a catalyst in various chemical reactions. This compound has several unique properties that make it useful in a variety of research applications. In
Mechanism Of Action
The mechanism of action of O-Trityldiethylaminoethanol hydrochloride is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of chemical bonds in various reactions. The trityl group on the compound provides stability and enhances the reactivity of the molecule.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of O-Trityldiethylaminoethanol hydrochloride. However, it is known that the compound is relatively non-toxic and does not have any significant side effects. It is also not known to have any specific biochemical or physiological effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using O-Trityldiethylaminoethanol hydrochloride in lab experiments is its high reactivity and selectivity. This compound is also relatively easy to synthesize and handle, making it a popular choice for researchers. However, one of the limitations of using this compound is its high cost, which can be a barrier for some researchers.
Future Directions
There are several future directions for the research and development of O-Trityldiethylaminoethanol hydrochloride. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for this compound, such as in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, there is a need for more research into the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, O-Trityldiethylaminoethanol hydrochloride is a useful compound in scientific research. Its high reactivity and selectivity make it a popular choice for researchers in various fields. While there is limited information available on its biochemical and physiological effects, this compound has several potential applications in the synthesis of pharmaceuticals and agrochemicals. Future research in this area is needed to further explore the potential of this compound.
Synthesis Methods
The synthesis of O-Trityldiethylaminoethanol hydrochloride is a multistep process that involves several chemical reactions. The first step is the synthesis of Diethylaminoethanol, which is then reacted with Trityl Chloride to form O-Trityldiethylaminoethanol. Finally, the compound is reacted with Hydrochloric acid to form the hydrochloride salt. This synthesis method is well established and has been used in many research studies.
Scientific Research Applications
O-Trityldiethylaminoethanol hydrochloride has several scientific research applications. It is commonly used as a catalyst in various chemical reactions, such as the synthesis of esters and amides. This compound is also used in the synthesis of peptides and proteins. In addition, O-Trityldiethylaminoethanol hydrochloride is used in the production of pharmaceuticals and agrochemicals.
properties
CAS RN |
102433-97-6 |
|---|---|
Product Name |
O-Trityldiethylaminoethanol hydrochloride |
Molecular Formula |
C25H30ClNO |
Molecular Weight |
396 g/mol |
IUPAC Name |
N,N-diethyl-2-trityloxyethanamine;hydrochloride |
InChI |
InChI=1S/C25H29NO.ClH/c1-3-26(4-2)20-21-27-25(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24;/h5-19H,3-4,20-21H2,1-2H3;1H |
InChI Key |
JXBSFUREFZAXTB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Other CAS RN |
102433-97-6 |
synonyms |
N,N-diethyl-2-trityloxy-ethanamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
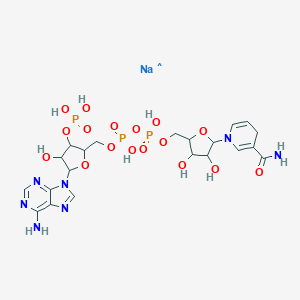

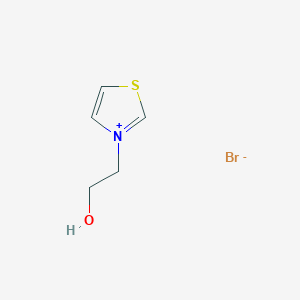

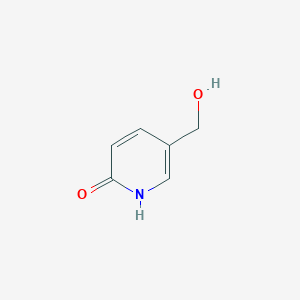
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
